molecular formula C13H15NO4 B1308372 3-(2,6-Dimethyl-3-oxo-2,3-dihydro-benzo[1,4]-oxazin-4-yl)-propionic acid CAS No. 352666-90-1

3-(2,6-Dimethyl-3-oxo-2,3-dihydro-benzo[1,4]-oxazin-4-yl)-propionic acid

Cat. No. B1308372
M. Wt: 249.26 g/mol
InChI Key: RZRCGFNZSARKCN-UHFFFAOYSA-N
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Description

The compound 3-(2,6-Dimethyl-3-oxo-2,3-dihydro-benzo[1,4]-oxazin-4-yl)-propionic acid is a derivative of the 1,4-benzoxazinone family. These compounds are known for their diverse biological activities and are of interest in the development of new therapeutic agents. The structure of the compound suggests that it may have interesting chemical and biological properties due to the presence of the 1,4-benzoxazinone core and the propionic acid side chain.

Synthesis Analysis

The synthesis of related 1,4-benzoxazinone derivatives has been reported in the literature. For instance, novel 3-(2-oxo-2H-benzo[b][1,4]oxazin-3-yl)propanoates were synthesized from 2-aminophenols and dimethyl-2-oxoglutarate under mild conditions . This suggests that the synthesis of the compound may also involve the condensation of an aminophenol with a suitable keto acid or ester, potentially followed by modifications to introduce the dimethyl groups and the propionic acid side chain.

Molecular Structure Analysis

The molecular structure of 1,4-benzoxazinone derivatives is characterized by a benzene ring fused to a seven-membered lactam ring containing nitrogen and oxygen atoms. The presence of the 3-oxo group and the substitution pattern on the benzene ring can significantly influence the electronic and steric properties of these molecules. X-ray diffraction analysis has been used to establish the structure of related compounds, confirming the presence of the characteristic fused ring system .

Chemical Reactions Analysis

1,4-Benzoxazinone derivatives can participate in various chemical reactions due to their reactive lactam moiety. For example, they can undergo reduction reactions, as demonstrated by the reduction of a 7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivative with sodium borohydride to afford a pentacyclic condensation product . The reactivity of the lactam ring can also be exploited in tandem palladium-catalyzed oxidative aminocarbonylation-cyclization reactions to synthesize related 3,4-dihydro-2H-benzo[1,4]oxazine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(2,6-Dimethyl-3-oxo-2,3-dihydro-benzo[1,4]-oxazin-4-yl)-propionic acid would likely include moderate solubility in organic solvents due to the presence of both polar (lactam, carboxylic acid) and nonpolar (dimethyl-substituted benzene ring) regions in the molecule. The compound's acidity, boiling point, melting point, and other physicochemical properties would be influenced by the specific functional groups present in the molecule. Biological assays of related compounds have shown activity against Candida albicans and moderate activity against bacterial strains, indicating potential antimicrobial properties .

Scientific Research Applications

Synthesis and Biological Activity

  • Novel derivatives of 1,4-benzoxazinones, including those structurally related to the compound , have been synthesized and tested for biological activity. For example, Hachama et al. (2013) synthesized novel 3-(2-oxo-2H-benzo[b][1,4]oxazin-3-yl)propanoates with reported activity against Candida albicans and moderate activity against bacterial strains, highlighting the antimicrobial potential of such compounds (Hachama, Khodja, Moulay, Boutoumi, Hennig, & Sicker, 2013).

Synthesis Techniques

  • Yin Du-lin (2007) described the synthesis of nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid, showcasing advanced synthetic routes to obtain oxazine derivatives, which might be relevant for further derivatization or as intermediates in pharmaceutical synthesis (Yin Du-lin, 2007).

Structural Analysis and Reactivity

  • Negrebetsky et al. (2015) explored the synthesis, structure, and stereochemical non-rigidity of bis[(2,2-dimethyl-4-oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)methyl] dichlorosilane and -germane. Their research provides insights into the complex behaviors of oxazine derivatives in solution, highlighting the potential for such compounds in materials science and coordination chemistry (Negrebetsky, Kramarova, Arkhipov, Korlyukov, Shipov, & Baukov, 2015).

Novel Derivatives and Potential Applications

  • Guguloth (2021) synthesized novel derivatives of 4-(2-hydroxy-3-(4-phenylpiperazin-1-yl) propyl)-2H-benzo[b][1,4]oxazin-3(4H)-one, indicating potential for diverse pharmaceutical applications. This study exemplifies the broad range of modifications possible with the core oxazine ring and its utility in developing compounds with specific biological activities (Guguloth, 2021).

Safety And Hazards

This involves looking at the compound’s toxicity, flammability, and environmental impact. It may also include looking at safety precautions that need to be taken when handling the compound.


Future Directions

This involves looking at potential future research directions. This could include new synthetic routes to the compound, new reactions that it could undergo, or new applications for the compound.


I hope this general information is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!


properties

IUPAC Name

3-(2,6-dimethyl-3-oxo-1,4-benzoxazin-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-8-3-4-11-10(7-8)14(6-5-12(15)16)13(17)9(2)18-11/h3-4,7,9H,5-6H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRCGFNZSARKCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=C(O1)C=CC(=C2)C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701164993
Record name 2,3-Dihydro-2,6-dimethyl-3-oxo-4H-1,4-benzoxazine-4-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701164993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-Dimethyl-3-oxo-2,3-dihydro-benzo[1,4]-oxazin-4-yl)-propionic acid

CAS RN

352666-90-1
Record name 2,3-Dihydro-2,6-dimethyl-3-oxo-4H-1,4-benzoxazine-4-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352666-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-2,6-dimethyl-3-oxo-4H-1,4-benzoxazine-4-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701164993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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